2,3'-Bipyridine, 1,1'-dioxide
Overview
Description
2,3’-Bipyridine, 1,1’-dioxide is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where the nitrogen atoms are oxidized to form N-oxides. This compound is known for its unique chemical properties and its ability to act as a ligand in coordination chemistry .
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 2,3’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions to ensure complete oxidation .
Industrial Production Methods: Industrial production of 2,3’-Bipyridine, 1,1’-dioxide may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as manganese dioxide (MnO2) can also be employed to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 2,3’-Bipyridine, 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent bipyridine compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the bipyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), acetic acid, manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: 2,3’-Bipyridine.
Substitution: Functionalized bipyridine derivatives.
Mechanism of Action
The mechanism of action of 2,3’-Bipyridine, 1,1’-dioxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring can donate electron pairs to metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The N-oxide functionality can also influence the electronic properties of the compound, enhancing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but without the N-oxide functionality.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties and applications.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile but a different ring structure.
Uniqueness: 2,3’-Bipyridine, 1,1’-dioxide is unique due to its N-oxide functionality, which imparts distinct electronic properties and reactivity compared to its non-oxidized counterparts. This makes it a valuable ligand for forming metal complexes with unique catalytic and electronic properties .
Properties
IUPAC Name |
1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-11-6-3-4-9(8-11)10-5-1-2-7-12(10)14/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLJOWODFYYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483585 | |
Record name | 2,3'-Bipyridine, 1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30651-23-1 | |
Record name | 2,3'-Bipyridine, 1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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